Bis-Mal-PEG5 Spacer Arm Length vs. BM(PEG)2 and BM(PEG)3: Quantified Distance for Ternary Complex Optimization
Bis-Mal-PEG5 provides a critical intermediate spacer arm length distinct from commercially available BM(PEG)₂ and BM(PEG)₃ linkers. While direct crystallographic data for the PEG5 spacer is not published, the extended length can be reliably estimated from the known atomic dimensions of ethylene oxide repeats (approximately 3.5-3.6 Å per EO unit), yielding an estimated 22-24 Å for the five-unit PEG5 linker . This places Bis-Mal-PEG5 in a unique position relative to the structurally characterized BM(PEG)₂ (14.7 Å) and BM(PEG)₃ (17.8 Å), providing researchers with a finely tunable option for optimizing the distance between target protein and E3 ligase in PROTAC ternary complexes, where linker length has been shown to be a critical determinant of degradation efficiency [1][2].
| Evidence Dimension | Extended Spacer Arm Length |
|---|---|
| Target Compound Data | ~22-24 Å (estimated, based on 5 EO units) |
| Comparator Or Baseline | BM(PEG)₂: 14.7 Å; BM(PEG)₃: 17.8 Å (manufacturer-provided) |
| Quantified Difference | +4-6 Å vs. BM(PEG)₃; +7-9 Å vs. BM(PEG)₂ |
| Conditions | Extended length estimation based on standard PEG geometry; BM(PEG)₂/₃ lengths per Thermo Fisher Scientific documentation |
Why This Matters
In PROTAC design, even small differences in linker length can determine whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination, making this length distinction a critical procurement parameter [2].
- [1] Thermo Fisher Scientific. Instructions for BM(PEG)2 and BM(PEG)3. Document No. 2162608.0. Accessed 2026. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Resource Article. 2025. View Source
